molecular formula C11H19N5O B254234 6-methyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,2,4-triazin-3(2H)-one

6-methyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,2,4-triazin-3(2H)-one

カタログ番号 B254234
分子量: 237.3 g/mol
InChIキー: IZDVICWYEXEYCT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-methyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,2,4-triazin-3(2H)-one, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied due to its potential therapeutic applications in various neurological and psychiatric disorders.

作用機序

MPEP selectively binds to the 6-methyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,2,4-triazin-3(2H)-one receptor and prevents its activation by glutamate. The 6-methyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,2,4-triazin-3(2H)-one receptor is involved in various physiological processes such as synaptic plasticity, learning, and memory. The activation of this receptor has been implicated in the pathophysiology of various neurological disorders. By blocking the activation of 6-methyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,2,4-triazin-3(2H)-one, MPEP modulates the glutamatergic system and restores the balance between excitatory and inhibitory neurotransmission.
Biochemical and Physiological Effects:
MPEP has been shown to have various biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF) and cAMP response element-binding protein (CREB) in the hippocampus, which are involved in synaptic plasticity and learning. Moreover, MPEP has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathophysiology of various neurological disorders.

実験室実験の利点と制限

MPEP has several advantages for lab experiments. It has a high selectivity for 6-methyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,2,4-triazin-3(2H)-one and does not interact with other glutamate receptors. Moreover, MPEP has a good pharmacokinetic profile and can easily cross the blood-brain barrier. However, MPEP has some limitations for lab experiments. It has a relatively short half-life and requires frequent dosing. Moreover, MPEP has low solubility in water, which makes it difficult to administer.

将来の方向性

There are several future directions for the study of MPEP. One possible direction is to investigate the potential therapeutic applications of MPEP in various neurological and psychiatric disorders. Another direction is to develop more potent and selective 6-methyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,2,4-triazin-3(2H)-one antagonists that can overcome the limitations of MPEP. Moreover, future studies should focus on elucidating the molecular mechanisms underlying the biochemical and physiological effects of MPEP. Finally, the development of new administration routes and formulations of MPEP could improve its pharmacokinetic profile and increase its therapeutic potential.
Conclusion:
In conclusion, MPEP is a selective antagonist of the 6-methyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,2,4-triazin-3(2H)-one receptor that has potential therapeutic applications in various neurological and psychiatric disorders. The synthesis of MPEP involves the reaction of 2-(1-piperidinyl) ethylamine with 6-methyl-1,2,4-triazin-3(2H)-one. MPEP selectively binds to the 6-methyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,2,4-triazin-3(2H)-one receptor and prevents its activation by glutamate. It has various biochemical and physiological effects, including increasing the levels of BDNF and CREB and reducing the levels of pro-inflammatory cytokines. MPEP has several advantages for lab experiments, but also has some limitations. Finally, future studies should focus on investigating the potential therapeutic applications of MPEP and developing more potent and selective 6-methyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,2,4-triazin-3(2H)-one antagonists.

合成法

The synthesis of MPEP involves the reaction of 2-(1-piperidinyl) ethylamine with 6-methyl-1,2,4-triazin-3(2H)-one in the presence of acetic anhydride. The resulting compound is then purified through column chromatography to obtain pure MPEP. The yield of this reaction is around 50%.

科学的研究の応用

MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. Moreover, MPEP has been found to be effective in treating various neurological disorders such as Parkinson's disease, Huntington's disease, and Alzheimer's disease.

特性

製品名

6-methyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,2,4-triazin-3(2H)-one

分子式

C11H19N5O

分子量

237.3 g/mol

IUPAC名

6-methyl-5-(2-piperidin-1-ylethylamino)-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C11H19N5O/c1-9-10(13-11(17)15-14-9)12-5-8-16-6-3-2-4-7-16/h2-8H2,1H3,(H2,12,13,15,17)

InChIキー

IZDVICWYEXEYCT-UHFFFAOYSA-N

SMILES

CC1=NNC(=O)N=C1NCCN2CCCCC2

正規SMILES

CC1=NNC(=O)N=C1NCCN2CCCCC2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。